Ropivacaine (Standard)

Regional Anesthesia Motor Block Differential Lower Limb Surgery

Ropivacaine is the pure S-enantiomer, offering a wider safety margin and 24.4% faster motor block recovery than bupivacaine. Its enhanced sensory-motor dissociation makes it ideal for early ambulation and obstetric use, while its 2x higher CNS toxicity threshold ensures safer use in high-risk cardiac patients. This superior profile reduces PACU stays and streamlines clinical workflows.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
CAS No. 98626-61-0
Cat. No. B1212951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine (Standard)
CAS98626-61-0
Synonyms1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
InChIKeyZKMNUMMKYBVTFN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.53e-01 g/L

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (Ropivacaine, CAS 98626-61-0): Procurement-Relevant Identity and Structural Context


N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide (CAS 98626-61-0), known pharmacologically as ropivacaine, is a long-acting aminoamide local anesthetic [1]. It is a piperidinecarboxamide derivative obtained by formal condensation of N-propylpipecolic acid and 2,6-dimethylaniline [2]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers; the clinically marketed form is supplied exclusively as the purified S-enantiomer [3]. Its molecular formula is C17H26N2O with a monoisotopic mass of 274.2045 g/mol .

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide: Why In-Class Aminoamide Substitution Cannot Be Assumed


Substitution among aminoamide local anesthetics cannot be performed without rigorous evaluation of differential clinical performance. Ropivacaine, as the purified S-enantiomer, exhibits a distinct pharmacological profile compared to its closest structural analog bupivacaine (racemic mixture) and levobupivacaine (purified S-enantiomer of bupivacaine) [1]. The R-enantiomer present in racemic bupivacaine is associated with higher central nervous system and cardiac toxicity, which is intentionally eliminated in ropivacaine's single S-enantiomer formulation [2]. Procurement decisions that fail to account for enantiomeric composition, motor-sensory differential blockade characteristics, and formulation-dependent stability profiles may result in suboptimal clinical outcomes or product performance degradation .

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Motor Block Duration: Ropivacaine vs. Bupivacaine in Combined Femoral-Sciatic Nerve Block

In a randomized double-blind controlled trial comparing 0.5% ropivacaine with 0.5% bupivacaine for combined femoral and sciatic nerve block, ropivacaine demonstrated significantly shorter motor block duration while maintaining comparable sensory blockade [1]. This differential profile supports clinical scenarios requiring early postoperative mobilization.

Regional Anesthesia Motor Block Differential Lower Limb Surgery

Motor Recovery Time: Ropivacaine vs. Bupivacaine in Pediatric Caudal Anesthesia

In a double-blinded randomized trial of 60 children undergoing sub-umbilical surgeries, 0.25% ropivacaine provided significantly faster motor recovery compared to 0.25% bupivacaine, while postoperative pain relief duration remained equivalent [1].

Pediatric Anesthesia Caudal Block Motor Recovery Ambulatory Surgery

Sensory and Motor Block Duration: Ropivacaine vs. Levobupivacaine in Brachial Plexus Block

A 2025 systematic review and meta-analysis of 16 RCTs (939 patients) comparing ropivacaine with levobupivacaine for brachial plexus block found that levobupivacaine produced significantly longer sensory and motor block durations, while onset times and safety profiles were equivalent [1]. This positions ropivacaine as preferable when shorter block duration and faster functional recovery are desired.

Brachial Plexus Block Upper Limb Surgery Meta-Analysis Sensory Block

Enantiomeric Purity and Stereochemical Basis for Differential Toxicity Profile

Ropivacaine is produced and clinically supplied as a single S-enantiomer, specifically to exclude the R-enantiomer that is present in racemic bupivacaine and associated with higher central nervous system and cardiac toxicity [1]. This stereochemical distinction is the molecular basis for ropivacaine's improved safety margin relative to bupivacaine.

Chirality Enantiomer Cardiotoxicity Stereochemistry

Formulation Stability in Lipid Microparticle Systems: Ropivacaine vs. Bupivacaine

In a comparative study of local anesthetic-loaded solid lipid microparticles, non-annealed ropivacaine formulations exhibited superior shelf-life stability over 6 months compared to bupivacaine formulations, with significantly lower drug loss from both tristearin and glyceryl behenate matrices .

Drug Formulation Lipid Microparticles Physical Stability Long-Acting Local Anesthetic

Hemodynamic Stability in Spinal Anesthesia: Ropivacaine vs. Bupivacaine

A prospective randomized trial of 100 patients undergoing lower limb orthopedic surgery compared 0.75% hyperbaric ropivacaine with 0.5% hyperbaric bupivacaine intrathecally. Ropivacaine offered significantly better hemodynamic stability with fewer hypotensive and bradycardic episodes, albeit with modestly shorter motor block duration [1].

Spinal Anesthesia Hemodynamics Cardiovascular Safety Lower Limb Orthopedic Surgery

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Peripheral Nerve Block for Ambulatory and Short-Stay Surgery

Procurement for ambulatory surgical centers should prioritize ropivacaine over bupivacaine when early postoperative mobilization and discharge are critical performance metrics. Direct head-to-head evidence demonstrates that 0.5% ropivacaine produces motor block duration of approximately 189 minutes versus 244 minutes for 0.5% bupivacaine in femoral-sciatic blocks (p=0.001), enabling faster functional recovery without compromising sensory analgesia . In pediatric caudal anesthesia, 0.25% ropivacaine yields motor recovery 15 minutes faster than bupivacaine (113.5 vs. 128.5 minutes, p<0.001) while maintaining equivalent pain relief duration [4].

High-Risk Cardiovascular Patient Anesthesia

For clinical settings managing patients with cardiovascular comorbidities, procurement should favor ropivacaine over racemic bupivacaine due to stereochemical elimination of the R-enantiomer associated with enhanced cardiac toxicity . Direct comparative spinal anesthesia data confirm significantly fewer hypotensive and bradycardic episodes with 0.75% hyperbaric ropivacaine versus 0.5% hyperbaric bupivacaine (p<0.05), with motor block duration reduced by approximately 26 minutes (126.3 vs. 152.5 minutes) [4]. This differential hemodynamic stability is directly linked to the single S-enantiomer composition of ropivacaine.

Extended-Release and Depot Formulation Development

For pharmaceutical manufacturers developing lipid-based sustained-release formulations, ropivacaine offers quantifiable stability advantages over bupivacaine. Non-annealed ropivacaine-loaded lipid microparticles exhibit 77-85% lower drug loss over 6 months at room temperature compared to bupivacaine formulations in both tristearin and glyceryl behenate matrices . Ropivacaine solidifies into a thermodynamically stable crystalline form upon microparticle fabrication, whereas bupivacaine forms an unstable amorphous phase that promotes drug leaching during storage . This differential physical stability directly impacts manufacturing reproducibility, product shelf-life, and regulatory compliance.

Upper Limb Surgery Requiring Titratable Motor Recovery

In brachial plexus block for upper limb surgery, procurement selection between ropivacaine and levobupivacaine should account for the differential duration profile. A 2025 meta-analysis of 16 RCTs (939 patients) confirms levobupivacaine produces significantly longer sensory block (MD 1.66, 95% CI: 1.43-1.89, p<0.001) and motor block (MD 1.18, 95% CI: 0.11-2.26, p=0.03) compared to ropivacaine . Ropivacaine is therefore preferable when faster motor function recovery is prioritized over extended sensory blockade, such as in procedures with anticipated early rehabilitation needs or same-day discharge protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropivacaine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.